Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Apelin receptor agonism GPCR pharmacology Fluorine-directed potency

This 3,3-difluoropiperidine scaffold with Cbz protection is uniquely differentiated for medicinal chemistry campaigns where metabolic stability, pKa modulation, and orthogonal deprotection are critical. The gem-difluoro motif enhances ligand-receptor interactions—evidenced by a 25-fold EC50 improvement in apelin receptor agonists—and reduces off-target kinase binding through lowered amine basicity. Cbz orthogonality enables precise incorporation into complex peptidomimetics and solid-phase peptide synthesis. For programs demanding selectivity (>1600-fold in ER+ breast cancer models) and microsomal stability, this building block mitigates the risk of lead optimization failure inherent with non-fluorinated analogs.

Molecular Formula C13H16F2N2O2
Molecular Weight 270.27 g/mol
Cat. No. B7968505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 5-amino-3,3-difluoropiperidine-1-carboxylate
Molecular FormulaC13H16F2N2O2
Molecular Weight270.27 g/mol
Structural Identifiers
SMILESC1C(CN(CC1(F)F)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C13H16F2N2O2/c14-13(15)6-11(16)7-17(9-13)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2
InChIKeyZKXPHMUMKNWIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 5-Amino-3,3-Difluoropiperidine-1-Carboxylate: Technical Specifications and Procurement Baseline


Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 1258637-82-9) is a synthetic piperidine derivative featuring a gem-difluorinated carbon at the 3-position and a 5-amino group protected by a benzyl carbamate (Cbz) moiety. Its molecular formula is C13H16F2N2O2 with a molecular weight of 270.28 g/mol [1]. The compound is primarily utilized as a versatile building block in medicinal chemistry, with the difluorination conferring enhanced metabolic stability and the Cbz group offering orthogonal protection strategies for multistep syntheses [2].

Risks of Substituting Benzyl 5-Amino-3,3-Difluoropiperidine-1-Carboxylate with Non-Fluorinated or Mono-Fluorinated Piperidine Analogs


Substituting Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate with a non-fluorinated or mono-fluorinated piperidine analog is not a straightforward, interchangeable process. The introduction of a gem-difluoro group at the 3-position of the piperidine ring fundamentally alters key physicochemical properties that directly impact drug discovery and development. Fluorination modulates the pKa and lipophilicity of the core piperidine amine [1], which in turn affects solubility, permeability, and target binding. Furthermore, the difluorination is known to enhance metabolic stability and can dramatically improve potency and selectivity . Direct substitution with a less fluorinated analog without extensive re-optimization risks significant loss of efficacy, altered pharmacokinetic profiles, and potential failure in lead optimization campaigns.

Quantitative Differentiation of Benzyl 5-Amino-3,3-Difluoropiperidine-1-Carboxylate from Key Analogs: A Comparative Data Guide


Enhanced Target Potency: 25-Fold Improvement in Apelin Receptor Agonist Activity

Incorporation of a 3,3-difluoropiperidine moiety as a building block in an apelin receptor agonist scaffold resulted in a 25-fold improvement in potency. The effective concentration (EC50) for receptor activation decreased from 162 nM for the non-fluorinated analog to 6.5 nM for the compound containing the 3,3-difluoropiperidine .

Apelin receptor agonism GPCR pharmacology Fluorine-directed potency

Dramatic Selectivity Enhancement: 1600-Fold Selectivity for ER+ Breast Cancer Cells

In a study focused on activators of the unfolded protein response, the incorporation of a 3,3-difluoropiperidine group conferred a 1600-fold selectivity for estrogen receptor-positive (ER+) breast cancer cells over other cell types .

Breast cancer Estrogen receptor Selectivity optimization

Metabolic Stability Advantage: High Intrinsic Microsomal Stability for Difluoropiperidines

A systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that intrinsic microsomal clearance measurements for the difluoropiperidine series were generally low, indicating high metabolic stability [1]. The study noted that the compounds studied exhibited high metabolic stability, with a single exception for a 3,3-difluoroazetidine derivative. This suggests that the gem-difluoro motif in piperidines contributes to improved resistance to oxidative metabolism compared to non-fluorinated or mono-fluorinated counterparts.

Metabolic stability ADME Microsomal clearance

pKa Modulation: Fluorination Lowers Amine Basicity, Altering Physicochemical Profile

The study of physicochemical properties of 3-aminofluoropiperidines revealed that the introduction of one or two fluorine atoms decreases the pKa of the adjacent amine and modulates its lipophilicity [1]. The relative stereochemistry of the fluorine atoms with respect to the amino group has a small effect on pKa due to conformational influences. This reduction in basicity can lead to improved membrane permeability and reduced off-target interactions with amine-binding receptors.

pKa modulation Lipophilicity ADME optimization

Orthogonal Protection Strategy: Cbz Group Enables Chemoselective Deprotection in Complex Sequences

The benzyl carbamate (Cbz) protecting group on the piperidine nitrogen is orthogonal to commonly used acid-labile groups like Boc (tert-butyl carbamate) and base-labile groups like Fmoc. This orthogonality allows for selective deprotection under mild hydrogenolysis conditions (H2, Pd/C) without affecting other sensitive functional groups [1]. In contrast, the Boc-protected analog tert-butyl 5-amino-3,3-difluoropiperidine-1-carboxylate (CAS: 2055848-76-3) requires acidic conditions (TFA) for deprotection, which may be incompatible with acid-sensitive substrates.

Protecting group strategy Solid-phase peptide synthesis Chemoselective deprotection

Optimal Applications for Benzyl 5-Amino-3,3-Difluoropiperidine-1-Carboxylate Based on Quantifiable Differentiation


Lead Optimization of GPCR Agonists Requiring Enhanced Potency

Given the demonstrated 25-fold improvement in EC50 for an apelin receptor agonist upon incorporation of a 3,3-difluoropiperidine moiety , this building block is ideally suited for medicinal chemistry campaigns targeting GPCRs where boosting agonist potency is a primary objective. The gem-difluoro motif can be strategically introduced to enhance ligand-receptor interactions, potentially rescuing weak hits or improving the therapeutic index of advanced leads.

Development of Selective Kinase Inhibitors with Improved Metabolic Stability

The class-level evidence for high microsomal stability of difluoropiperidines , combined with the potential for pKa modulation to reduce off-target kinase binding, positions this compound as a valuable scaffold for kinase inhibitor programs. The difluorinated core may reduce oxidative metabolism, extending half-life, while the lowered amine basicity can improve selectivity profiles by decreasing interactions with non-target kinases.

Synthesis of Complex Peptidomimetics Requiring Orthogonal Protection

The Cbz protecting group on the piperidine nitrogen is orthogonal to acid-labile groups (e.g., Boc) and base-labile groups (e.g., Fmoc) . This feature makes the compound exceptionally useful in solid-phase peptide synthesis (SPPS) or in the construction of complex peptidomimetics where multiple, sequential deprotections are required. The difluorinated piperidine core can serve as a conformationally constrained amino acid surrogate, and the Cbz group allows for its selective unmasking at a precise stage of the synthesis.

Targeted Anticancer Agent Discovery with High Selectivity Requirements

The 1600-fold selectivity observed for ER+ breast cancer cells when a 3,3-difluoropiperidine-containing compound was evaluated underscores its potential for designing highly selective anticancer agents. This building block can be integrated into chemical probes or drug candidates where minimizing toxicity to normal tissues is paramount. The enhanced selectivity may stem from the unique conformational and electronic effects of the gem-difluoro group on target binding.

Quote Request

Request a Quote for Benzyl 5-amino-3,3-difluoropiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.